molecular formula C15H8N4O5S B2937693 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 851095-36-8

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2937693
CAS No.: 851095-36-8
M. Wt: 356.31
InChI Key: DXAYGWRQTKXOJD-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound combining a 5-nitro-1-benzothiophene-2-carboxamide core with a 1,3,4-oxadiazole ring substituted at position 5 with a furan-2-yl group. The nitro group at position 5 of the benzothiophene moiety may enhance electron-withdrawing effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O5S/c20-13(16-15-18-17-14(24-15)10-2-1-5-23-10)12-7-8-6-9(19(21)22)3-4-11(8)25-12/h1-7H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAYGWRQTKXOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to fructose. This pathway is activated when glucose levels are high, particularly in conditions like diabetes.

Biochemical Pathways

The compound’s action on aldose reductase affects the polyol pathway . By inhibiting aldose reductase, the compound may prevent the accumulation of sorbitol and fructose, which can cause cellular damage when present in high concentrations. This is particularly relevant in the context of diabetic complications, where persistent hyperglycemia leads to increased activity of the polyol pathway.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its inhibition of aldose reductase and the subsequent impact on the polyol pathway. By preventing the accumulation of sorbitol and fructose, the compound could potentially mitigate cellular damage associated with these substances.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that incorporates both furan and oxadiazole moieties, known for their diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains.

Chemical Structure

The compound consists of a benzothiophene core substituted with a nitro group and an oxadiazole ring. Its molecular formula is C18H16N4O4SC_{18}H_{16}N_4O_4S, and it features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of benzothiophene, including the compound , exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the mitochondrial pathway. Studies show that compounds with similar structures can increase reactive oxygen species (ROS) levels, leading to cell death in various cancer lines such as M-HeLa and MCF-7 .
  • Case Study : A series of benzothiophene derivatives were tested against different cancer cell lines, showing IC50 values indicating potent cytotoxicity. For example, one study reported that certain derivatives were 40 times more active against M-HeLa cells compared to standard treatments .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Spectrum of Activity : It has shown selective activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. However, it was less effective against gram-negative bacteria and fungi like Candida albicans .
  • Case Study : In a comparative study, compounds containing the oxadiazole moiety displayed enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests that the presence of specific functional groups significantly influences their efficacy .

Pharmacological Profiles

The pharmacological profiles of compounds similar to this compound indicate a broad range of effects:

Activity Description
AnticancerInduces apoptosis via ROS production; effective against multiple cancer lines.
AntimicrobialSelective against gram-positive bacteria; less effective on gram-negative strains.
Anti-inflammatoryMay reduce inflammation markers in vitro; further studies needed for confirmation.
AntioxidantPotential to scavenge free radicals; contributes to overall therapeutic effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and benzothiophene intermediates. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Compound LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

  • Structure : Features a benzamide core linked to a 5-(furan-2-yl)-1,3,4-oxadiazole ring, with a sulfamoyl group substituted at position 4 of the benzene ring.
  • Bioactivity : Tested for antifungal activity against Candida spp. and showed moderate inhibition in combination with fluconazole .
  • Key Difference : The benzamide core and sulfamoyl substituent contrast with the benzothiophene-nitro-carboxamide structure of the target compound, likely altering solubility and target specificity.

N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 886911-74-6)

  • Structure : Substitutes the furan-2-yl group with a 4-methanesulfonylphenyl moiety on the oxadiazole ring.
  • Key Difference : The sulfonyl group may improve metabolic stability compared to the furan substituent but could reduce π-π stacking interactions due to steric bulk.

Comparative Data Table

Parameter Target Compound LMM11 CAS 886911-74-6
Core Structure Benzothiophene-2-carboxamide Benzamide Benzothiophene-2-carboxamide
Oxadiazole Substituent Furan-2-yl Furan-2-yl 4-Methanesulfonylphenyl
Key Functional Groups Nitro (benzothiophene) Sulfamoyl (benzene) Methanesulfonyl (oxadiazole)
Molecular Weight ~414.35 g/mol (estimated) 468.51 g/mol 444.44 g/mol
Bioactivity Not reported Antifungal (synergistic with fluconazole) Research use only; no public bioactivity
Solubility Likely moderate (polar nitro/furan) Low (hydrophobic sulfamoyl) Moderate (sulfonyl enhances polarity)

Mechanistic and Functional Implications

  • Binding Interactions : The furan-2-yl group in the target compound and LMM11 may engage in hydrogen bonding or π-π stacking, whereas the methanesulfonyl group in CAS 886911-74-6 could favor hydrophobic interactions .
  • Antifungal Potential: While LMM11 demonstrated antifungal synergy, the target compound’s benzothiophene core may target enzymes like cytochrome P450 or lanosterol demethylase, common in antifungal drug design.

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